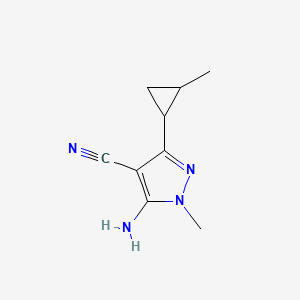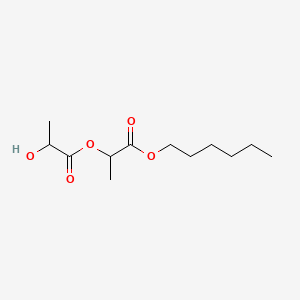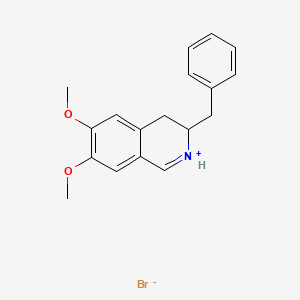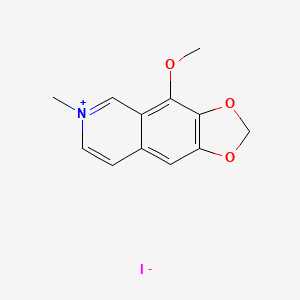
5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an amino group, a methyl group, a cyclopropyl group, and a carbonitrile group attached to the pyrazole ring. These structural features may impart unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Addition of the methyl group: Methylation reactions using methylating agents such as methyl iodide.
Incorporation of the cyclopropyl group: Cyclopropanation reactions using diazo compounds and transition metal catalysts.
Attachment of the carbonitrile group: Cyanation reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the carbonitrile group to an amine or other reduced forms.
Substitution: The amino and methyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
Oxidation products: Oxo-pyrazoles.
Reduction products: Amino derivatives.
Substitution products: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry and catalysis.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to impart specific characteristics.
作用機序
The mechanism of action of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. As a receptor ligand, it may interact with receptor sites, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile: Lacks the amino group.
5-amino-1-methyl-1H-pyrazole-4-carbonitrile: Lacks the cyclopropyl group.
5-amino-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile: Lacks the methyl group.
Uniqueness
The presence of both the amino group and the cyclopropyl group in 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile may confer unique chemical reactivity and biological activity compared to its analogs. This structural uniqueness could make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
1184914-28-0 |
|---|---|
分子式 |
C9H12N4 |
分子量 |
176.22 g/mol |
IUPAC名 |
5-amino-1-methyl-3-(2-methylcyclopropyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H12N4/c1-5-3-6(5)8-7(4-10)9(11)13(2)12-8/h5-6H,3,11H2,1-2H3 |
InChIキー |
IZIPPIRYIOLQDS-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C2=NN(C(=C2C#N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-8-methanesulfonyl-6-methylimidazo[1,2-a]pyrazine](/img/structure/B15345072.png)
![2-amino-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B15345080.png)


![Cyclopentanone, 2-[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B15345098.png)
![[[3-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-2,3-dihydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15345105.png)
![6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15345110.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(1-acetyl-2-oxopropyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-](/img/structure/B15345115.png)




![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-(2-amino-2-oxoethoxy)phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15345148.png)
![tert-butyl N-[2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B15345156.png)
